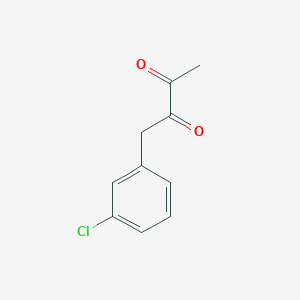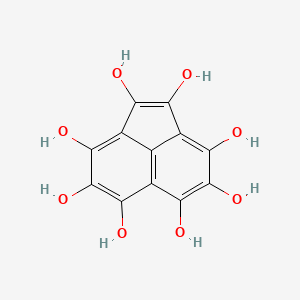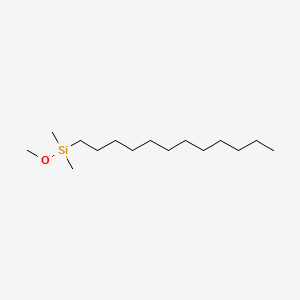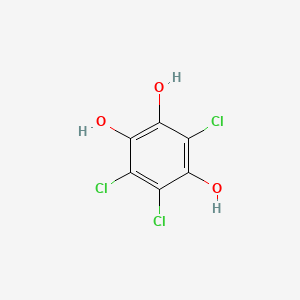
Dibenz(a,h)anthracene-3,4-diol, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,h)anthracene-3,4-diol, diacetate is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of dibenz(a,h)anthracene-3,4-diol, diacetate typically involves the acetylation of dibenz(a,h)anthracene-3,4-diol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dibenz(a,h)anthracene-3,4-diol, diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dibenz(a,h)anthracene-3,4-diol, diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Medicine: Studies on its genotoxicity contribute to cancer research, particularly in understanding how PAHs cause mutations and cancer.
Mécanisme D'action
The mechanism of action of dibenz(a,h)anthracene-3,4-diol, diacetate involves its interaction with DNA, leading to mutations. This compound intercalates into DNA, causing structural distortions that result in genotoxic effects. The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and the activation of oncogenes .
Comparaison Avec Des Composés Similaires
Dibenz(a,h)anthracene-3,4-diol, diacetate is unique compared to other PAHs due to its specific structure and genotoxic properties. Similar compounds include:
Benzo(a)pyrene: Another PAH known for its carcinogenic properties.
Chrysene: A four-ring PAH with similar genotoxic effects.
Anthracene: A simpler three-ring PAH used in similar research contexts
These compounds share structural similarities but differ in their specific biological activities and environmental behaviors.
Propriétés
Numéro CAS |
70644-34-7 |
|---|---|
Formule moléculaire |
C26H18O4 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(4-acetyloxynaphtho[1,2-b]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C26H18O4/c1-15(27)29-25-12-11-21-22(26(25)30-16(2)28)10-9-19-13-23-18(14-24(19)21)8-7-17-5-3-4-6-20(17)23/h3-14H,1-2H3 |
Clé InChI |
WSGYDOQHMXHXGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


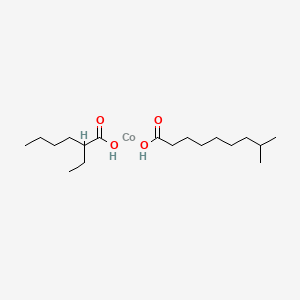
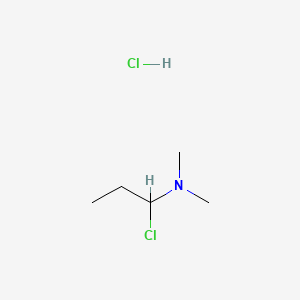
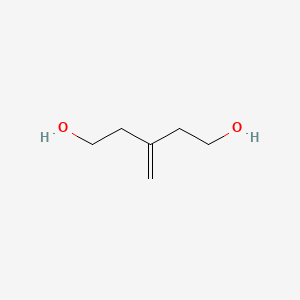


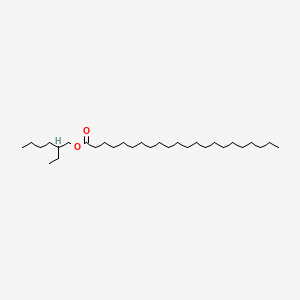
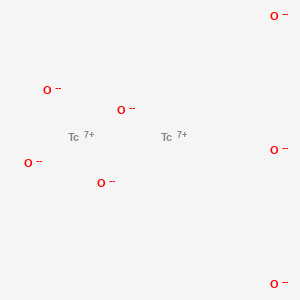
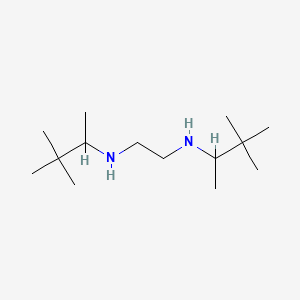
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
